2,5-bis(4-aminophenyl)benzene-1,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,5-bis(4-aminophenyl)benzene-1,4-diol |
InChI |
InChI=1S/C18H16N2O2/c19-13-5-1-11(2-6-13)15-9-18(22)16(10-17(15)21)12-3-7-14(20)8-4-12/h1-10,21-22H,19-20H2 |
InChI Key |
FLZCTTSNYITYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)N)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 4 Aminophenyl Benzene 1,4 Diol and Its Precursors
Retrosynthetic Analysis and Key Intermediate Identification
A retrosynthetic analysis of the target molecule, 2,5-bis(4-aminophenyl)benzene-1,4-diol, reveals several possible disconnection points, leading to plausible synthetic routes. The most logical disconnections are at the carbon-nitrogen bonds of the amino groups and the carbon-carbon bonds between the central hydroquinone (B1673460) ring and the peripheral aminophenyl substituents.
Route A: C-C Bond Disconnection First
This approach involves first disconnecting the aryl-aryl C-C bonds. This leads back to a 2,5-dihalo-1,4-hydroquinone and a suitable aminophenyl-metal species or an aminophenylboronic acid. Given the prevalence and efficiency of Suzuki-Miyaura cross-coupling reactions, 4-aminophenylboronic acid or its protected derivatives are logical precursors. However, the amino group can interfere with the catalyst. A more robust strategy involves using a precursor with a protected or latent amino group, such as a nitro group, which can be reduced in a later step. This identifies 2,5-dihalo-1,4-hydroquinone and 4-nitrophenylboronic acid as key intermediates. The subsequent reduction of the dinitro compound would then yield the target molecule.
Route B: C-N Bond Disconnection First
Alternatively, one could envision disconnecting the C-N bonds first. This would lead to 2,5-bis(4-halophenyl)benzene-1,4-diol and an ammonia (B1221849) equivalent. This route is generally less favorable due to the challenges associated with the direct amination of unactivated aryl halides. However, modern catalytic methods like the Buchwald-Hartwig amination could potentially be employed.
Based on the reliability and predictability of the reactions involved, Route A is the more strategically sound approach. Therefore, the primary synthetic focus will be on the preparation of the 2,5-dihalo-1,4-hydroquinone core followed by a double Suzuki-Miyaura coupling and subsequent reduction.
Classical and Modern Synthetic Routes for the Hydroquinone Core
The central hydroquinone moiety can be functionalized through various classical and modern synthetic methods to introduce the necessary substituents for the subsequent coupling reactions.
Reductive Amination Pathways
While not the primary route chosen in the retrosynthetic analysis for the target molecule, reductive amination pathways are relevant for the synthesis of aminophenols from quinones. For instance, p-aminophenol can be produced by the amination of 1,4-dihydroxybenzene. This process is typically carried out at high temperatures and pressures in the presence of an aminating agent like ammonia and a catalyst.
Coupling Reactions for Phenyl Substituents
The key step in assembling the carbon skeleton of this compound via the preferred retrosynthetic route is the formation of the C-C bonds between the hydroquinone core and the phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this transformation.
This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. In this context, a 2,5-dihalohydroquinone (e.g., 2,5-dibromohydroquinone) is coupled with two equivalents of a substituted phenylboronic acid. To avoid side reactions and catalyst poisoning by the free amino group, 4-nitrophenylboronic acid is the preferred coupling partner. The resulting 2,5-bis(4-nitrophenyl)benzene-1,4-diol is then isolated and carried forward to the reduction step.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields in Suzuki-Miyaura couplings. Palladium complexes with phosphine (B1218219) ligands are commonly employed.
Strategies for Introducing Hydroxyl and Amino Functionalities
The synthesis of the key precursor, 2,5-dihalohydroquinone, starts from hydroquinone. Direct halogenation of hydroquinone is a straightforward method to introduce the halo substituents. For example, 2,5-dibromohydroquinone (B82636) can be synthesized by treating hydroquinone with bromine in a suitable solvent like glacial acetic acid. chemicalbook.comrsc.org Similarly, 2,5-dichlorohydroquinone (B146588) can be prepared, although direct chlorination can sometimes lead to a mixture of products. chemicalbook.comsigmaaldrich.com
The amino functionalities are introduced in the final step of the proposed synthetic route. This is achieved through the reduction of the nitro groups in the 2,5-bis(4-nitrophenyl)benzene-1,4-diol intermediate. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid, or sodium borohydride (B1222165) in the presence of a catalyst. jsynthchem.com
Advanced Synthetic Techniques and Reaction Optimization
To improve efficiency, yield, and sustainability, advanced synthetic techniques are continuously being developed for the key transformations in this synthesis.
Catalytic Approaches in Amination and Coupling Reactions
The Suzuki-Miyaura coupling is a prime example of an advanced, Nobel Prize-winning catalytic method. The development of highly active palladium catalysts and specialized ligands has significantly expanded the scope and efficiency of this reaction. For the synthesis of 2,5-bis(4-nitrophenyl)benzene-1,4-diol, optimization of the Suzuki coupling conditions is critical. This includes screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂), phosphine ligands (e.g., triphenylphosphine, tricyclohexylphosphine), bases (e.g., K₂CO₃, K₃PO₄), and solvent systems (e.g., toluene/water, dioxane/water). nih.gov
While direct amination of a 2,5-diarylhydroquinone is not the primary proposed route, advances in catalytic C-N bond formation, such as the Buchwald-Hartwig amination, offer potential alternative strategies. This reaction uses a palladium catalyst to couple an aryl halide or triflate with an amine. In principle, a 2,5-dihalohydroquinone could be directly coupled with an aniline (B41778) derivative. Furthermore, the use of ammonia equivalents in palladium-catalyzed aminations has been explored to introduce primary amino groups onto aryl halides. organic-chemistry.orgresearchgate.netresearchgate.net
Catalytic methods are also central to the reduction of the nitro groups. Catalytic hydrogenation is a clean and efficient method, often proceeding with high yields and producing water as the only byproduct. The choice of catalyst and reaction conditions can be tuned to selectively reduce the nitro groups without affecting other functional groups in the molecule.
Data Tables
Table 1: Synthesis of 2,5-Dihalohydroquinone Precursors
| Starting Material | Reagent(s) | Solvent | Yield (%) | Reference |
| Hydroquinone | Bromine | Glacial Acetic Acid | 85 | chemicalbook.com |
| Hydroquinone | Bromine | Acetic Acid | 82 | rsc.orgguidechem.com |
| 2-Chloro-1,4-dimethoxyhydroquinone | AlCl₃, NaCl | Melt | 29 | chemicalbook.com |
Table 2: Representative Suzuki-Miyaura Coupling Reactions for Aryl-Aryl Bond Formation
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |
| 4-Nitrobromobenzene | Phenylboronic acid | Fe₃O₄@chitosan-Pd complex | - | - | High | researchgate.net |
| Aryl Halides | Phenylboronic acid | Pd complex | K₂CO₃ | Water | 98 | rsc.org |
Table 3: Methods for the Reduction of Nitroarenes to Anilines
| Nitro Compound | Reducing Agent/Catalyst | Solvent | Key Features | Reference |
| Nitroaromatic compounds | NaBH₄ / Ni(PPh₃)₄ | Ethanol | Selective reduction at room temperature | jsynthchem.com |
| Dinitro compounds | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Various | Clean, high-yielding | General Knowledge |
| Dinitro compounds | SnCl₂ / HCl | Ethanol/Water | Classical, effective method | General Knowledge |
Purification and Isolation Methodologies for Research-Grade Monomers
Achieving high purity is essential for monomers like this compound, especially when they are intended for use in polymerization reactions where impurities can affect polymer properties. dtic.milnih.gov The purification process for the final compound, as well as its precursors, typically involves a combination of standard laboratory techniques.
Initial Work-up: Following the final deprotection step, the crude product is isolated from the reaction mixture. This often involves quenching the reaction, followed by either filtration if the product precipitates, or extraction into an organic solvent. The crude solid or extract is then washed with water and/or brine to remove inorganic salts and water-soluble impurities. google.com
Chromatography: Column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. uliege.be For aminophenol compounds, silica (B1680970) gel is a common stationary phase. A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is typically used as the mobile phase to elute the components based on their polarity.
Recrystallization: To obtain a research-grade product of high crystalline purity, recrystallization is the preferred final step. dtic.milgoogle.com The purified compound from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is soluble. Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined experimentally; common solvents for aromatic amines and phenols include ethanol, toluene, or mixtures like dichloromethane-hexane. google.com
Special Considerations for Amines: Aromatic amines can be sensitive to air and light, which can cause oxidation and discoloration. dtic.mil Therefore, purification steps are often performed under an inert atmosphere (e.g., nitrogen or argon). For some diamines that are difficult to purify by other means, a method involving the formation of a neutral salt (e.g., a hydrochloride salt) can be employed. The salt can be purified by recrystallization or extraction techniques, and the pure diamine is then liberated by treatment with a base. wipo.intnih.gov
A summary of common purification techniques is provided in Table 3.
| Technique | Description | Purpose |
|---|---|---|
| Extraction | Separating the product from the reaction mixture into an immiscible solvent. | Initial isolation and removal of water-soluble impurities. google.com |
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel). | Removal of byproducts and unreacted starting materials. uliege.be |
| Recrystallization | Dissolving the solid in a hot solvent and allowing it to cool, forming pure crystals. | Final purification to achieve high crystallinity and remove trace impurities. google.com |
| Salt Formation | Converting the amine to a salt, purifying the salt, and then neutralizing to recover the pure amine. | Purification of amines that are difficult to crystallize or distill. wipo.int |
Advanced Spectroscopic and Structural Elucidation for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 2,5-bis(4-aminophenyl)benzene-1,4-diol molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the central hydroquinone (B1673460) ring and the pendant aminophenyl groups, as well as the protons of the hydroxyl and amino functional groups.
Due to the molecule's symmetry, specific patterns of signals are anticipated. The protons on the central benzene-1,4-diol (B12442567) ring are chemically equivalent and would likely appear as a singlet. The protons on the two 4-aminophenyl substituents would present as a typical AA'BB' system, appearing as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each unique environment. The protons of the hydroxyl (-OH) and amino (-NH₂) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Deuterium exchange with D₂O can be used to confirm the assignment of these labile protons, as the signals would disappear from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (central ring) | 6.5 - 7.0 | Singlet |
| Aromatic CH (aminophenyl, ortho to NH₂) | 6.6 - 6.8 | Doublet |
| Aromatic CH (aminophenyl, meta to NH₂) | 7.2 - 7.5 | Doublet |
| -OH | 8.0 - 9.5 | Broad Singlet |
Note: Predicted values are based on typical ranges for similar functionalized aromatic compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.
The carbon atoms of the central hydroquinone ring will have characteristic chemical shifts, with the carbons bearing the hydroxyl groups appearing at a lower field (higher ppm) due to the deshielding effect of the oxygen atoms. Similarly, the carbons attached to the aminophenyl groups will also be shifted downfield. The carbons of the aminophenyl rings will show four distinct signals corresponding to the ipso-carbon attached to the central ring, the carbon bearing the amino group, and the two sets of ortho and meta carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH (central ring) | 145 - 155 |
| C-C-NH₂ (central ring) | 120 - 130 |
| C-ipso (aminophenyl) | 130 - 140 |
| C-NH₂ (aminophenyl) | 140 - 150 |
| C-ortho to NH₂ (aminophenyl) | 115 - 120 |
Note: Predicted values are based on typical ranges for similar functionalized aromatic compounds and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the aminophenyl rings, confirming their coupling pattern.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. pressbooks.pub
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing correlations between the protons on the aminophenyl rings and the carbons of the central hydroquinone ring. science.gov
Together, these 2D NMR experiments provide a comprehensive and definitive structural confirmation of this compound and are invaluable for distinguishing it from potential isomers.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amino (-NH₂) and hydroxyl (-OH) groups.
-OH Stretching: A broad and strong absorption band is expected in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in hydrogen-bonded phenols. pressbooks.pubmasterorganicchemistry.com
-NH₂ Stretching: The primary amino groups will exhibit two distinct stretching vibrations in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the symmetric and asymmetric N-H stretching modes.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear around 1600-1650 cm⁻¹ in the FT-IR spectrum. orgchemboulder.com
C-N Stretching: The aromatic C-N stretching vibration typically appears in the region of 1250-1350 cm⁻¹. orgchemboulder.com
C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected in the range of 1200-1260 cm⁻¹.
Raman spectroscopy would provide complementary information, with the aromatic ring vibrations often being strong.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -OH | Stretching | 3200 - 3600 (broad, strong) |
| -NH₂ | Asymmetric Stretching | 3400 - 3500 (medium) |
| -NH₂ | Symmetric Stretching | 3300 - 3400 (medium) |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) |
| C=C (aromatic) | Stretching | 1450 - 1600 (variable) |
| N-H | Bending | 1600 - 1650 (medium) |
| C-N (aromatic) | Stretching | 1250 - 1350 (medium) |
Note: These are general ranges and the exact positions can be influenced by the molecular structure and intermolecular interactions.
FT-IR spectroscopy is a particularly useful tool for monitoring the progress of reactions involving this compound in real-time. mdpi.com For instance, in a polymerization reaction where the amino or hydroxyl groups are consumed, the disappearance of their characteristic stretching bands can be monitored to follow the reaction kinetics. researchgate.net Similarly, the appearance of new bands, such as the amide C=O stretch (around 1650 cm⁻¹) in a polycondensation reaction with a diacid chloride, would indicate the formation of the desired polymer product. This real-time monitoring allows for the optimization of reaction conditions and ensures the complete conversion of the starting materials.
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Studies
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "this compound". The expected exact mass of this compound can be calculated from its molecular formula, C₁₈H₁₆N₂O₂.
Molecular Ion Peak: In a mass spectrum, the molecule is expected to be ionized, most commonly by protonation to form the [M+H]⁺ ion in techniques like electrospray ionization (ESI), or by loss of an electron to form the M⁺· radical cation in electron ionization (EI). The monoisotopic mass of the neutral molecule is 292.1212 g/mol . Therefore, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to this mass or its protonated form.
Fragmentation Pathways: Upon ionization, the molecule can undergo fragmentation, providing valuable structural information. While specific experimental data for "this compound" is not readily available in the literature, probable fragmentation pathways can be postulated based on the known behavior of related aromatic amines and hydroquinones.
Key fragmentation patterns would likely involve the cleavage of the C-N bonds connecting the aminophenyl groups to the central hydroquinone ring and the cleavage of the C-C bonds of the phenyl rings. The presence of the hydroxyl and amino functional groups would also influence the fragmentation, potentially through rearrangements and loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃).
A hypothetical fragmentation scheme could involve the following steps:
Initial Ionization: Formation of the molecular ion [C₁₈H₁₆N₂O₂]⁺·.
Cleavage of Aminophenyl Group: Loss of an aminophenyl radical (•C₆H₄NH₂) or an aniline (B41778) molecule (C₆H₅NH₂) to yield significant fragment ions.
Ring Fissions: Fragmentation of the benzene rings, leading to smaller charged species.
The precise fragmentation pattern would be dependent on the ionization technique employed.
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Monoisotopic Mass | 292.1212 u |
| Expected [M+H]⁺ m/z | 293.1285 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis and Packing
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is critical for understanding the material's physical properties and for structure-property relationship studies.
Should suitable single crystals of "this compound" be grown, single-crystal X-ray diffraction analysis would provide precise information about its molecular structure and packing in the solid state.
Molecular Geometry: This technique would allow for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. This includes the geometry of the central benzene-1,4-diol ring and the orientation of the two 4-aminophenyl substituents.
Intermolecular Interactions: Of particular interest would be the intermolecular interactions that dictate the crystal packing. Given the presence of hydroxyl (-OH) and amino (-NH₂) groups, extensive hydrogen bonding is expected. These hydrogen bonds would likely play a crucial role in the formation of a stable, three-dimensional supramolecular architecture. The analysis would reveal the hydrogen bond donors and acceptors and the resulting network motif. Pi-pi stacking interactions between the aromatic rings may also be anticipated, further stabilizing the crystal structure.
A hypothetical table of crystallographic data that could be obtained is presented below. Please note that these are representative values and not experimental data.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| β (°) | 95.5 |
| Volume (ų) | 745.2 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.30 |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly useful for phase identification, assessing sample purity, and determining crystallite size.
The PXRD pattern of "this compound" would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal structure. This pattern serves as a unique "fingerprint" for the material, allowing for its identification and differentiation from other solid phases.
While specific experimental PXRD data is not available, a representative table of expected diffraction peaks is provided below to illustrate the type of data that would be generated.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 80 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 65 |
| 22.1 | 4.02 | 50 |
| 25.8 | 3.45 | 75 |
| 28.9 | 3.09 | 40 |
Theoretical and Computational Investigations of 2,5 Bis 4 Aminophenyl Benzene 1,4 Diol
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 2,5-bis(4-aminophenyl)benzene-1,4-diol, these computational methods are invaluable in elucidating its electronic structure, reactivity, and potential for various applications, particularly in polymer science. Due to the limited availability of direct computational studies on this specific molecule, this section will draw upon established principles and data from analogous aromatic diamine and diol compounds to illustrate the theoretical framework.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. A typical DFT calculation for an aromatic molecule like this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. echemcom.comresearchgate.net
The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the minimum electronic energy. For this compound, this would likely result in a largely planar structure for the central hydroquinone (B1673460) ring and the attached phenyl groups, although some torsional angles between the rings would be expected. The amino and hydroxyl groups would also adopt optimized positions to minimize steric hindrance and maximize potential intramolecular hydrogen bonding.
The electronic structure analysis would provide information on the distribution of electrons within the molecule, including orbital energies and charge distribution. This is fundamental to understanding the molecule's chemical behavior.
Table 1: Illustrative Optimized Geometric Parameters for a Related Aromatic Diamine (Aniline) calculated using DFT.
Note: This data is for aniline (B41778) and serves as an example of the type of information obtained from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.402 | |
| N-H | 1.015 | |
| C-C (aromatic) | 1.395 - 1.398 | |
| H-N-H: 113.1 | ||
| C-C-N: 120.0 | ||
| C-C-H: 120.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. echemcom.comaimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ias.ac.in For this compound, the presence of electron-donating amino (-NH2) and hydroxyl (-OH) groups is expected to raise the energy of the HOMO, while the aromatic rings will influence both HOMO and LUMO energies. The HOMO is likely to be localized on the electron-rich aminophenyl and hydroquinone moieties, while the LUMO may be distributed over the entire π-system.
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Analogous Aromatic Compounds.
Note: This data is illustrative and compiled from studies on similar classes of compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.16 | -0.02 | 5.14 |
| Phenol | -5.69 | -0.21 | 5.48 |
| p-Phenylenediamine | -4.79 | -0.32 | 4.47 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.govnih.govrsc.org
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the amino groups, due to the presence of lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The aromatic rings would likely show a mix of potentials, with the π-electron clouds creating a generally negative potential above and below the plane of the rings. researchgate.netresearchgate.net
Reactivity Descriptors (e.g., chemical hardness, softness, electrophilicity index)
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. ias.ac.in
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.netnih.gov
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ^2 / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the presence of both electron-donating and aromatic moieties would result in a moderate chemical hardness, indicating a balance between stability and reactivity, which is often desirable for polymerization monomers.
Table 3: Illustrative Global Reactivity Descriptors for Related Aromatic Compounds.
Note: This data is calculated from the representative values in Table 2.
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
| Aniline | 2.57 | 0.39 | 2.69 |
| Phenol | 2.74 | 0.37 | 3.01 |
| p-Phenylenediamine | 2.24 | 0.45 | 2.82 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules. acs.org
For a molecule like this compound, MD simulations could be used to explore its conformational landscape, including the rotation around the single bonds connecting the aromatic rings. This would reveal the most stable conformations and the energy barriers between them.
More significantly, MD simulations are extensively used to study the properties of polymers. If this compound were used as a monomer to create a polymer, MD simulations could predict the polymer chain's flexibility, its interactions with other chains, and its bulk material properties. For instance, in studies of poly(p-phenylene terephthalamide) (PPTA), a rigid-rod polymer with a structure analogous to what might be formed from the target molecule, MD simulations have been used to investigate its mechanical properties, such as its tensile modulus and failure mechanisms. psu.eduacs.orgtandfonline.com These simulations can model the polymer in different states, including crystalline and amorphous forms, to understand how its structure influences its properties. researchgate.net
Prediction of Polymerization Behavior and Reaction Mechanisms
The structure of this compound, with two amino groups and two hydroxyl groups, suggests that it can undergo polymerization through several routes, most notably condensation polymerization. youtube.com
One likely polymerization pathway is the formation of polyamides. This would involve reacting the diamine functionality of this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The reaction would proceed via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the carboxylic acid derivative, leading to the formation of an amide bond and the elimination of a small molecule, such as water or HCl. nih.gov
Alternatively, the diol functionality could be used to form polyesters through reaction with a dicarboxylic acid, or polyethers through other condensation reactions. The presence of four reactive sites also opens up the possibility of forming cross-linked or network polymers, depending on the reaction conditions and the co-monomers used.
Theoretical calculations can aid in predicting the polymerization behavior. For example, the calculated MEP map can indicate the most nucleophilic sites (the amino and hydroxyl groups), confirming their role in the polymerization reaction. FMO analysis can be used to assess the relative reactivity of the amino and hydroxyl groups. Furthermore, computational modeling can be employed to study the reaction mechanism of the polymerization step-by-step, calculating the activation energies for different pathways to determine the most likely mechanism. Studies on the polymerization of other aromatic diamines and diols provide a strong basis for understanding the potential polymerization behavior of this compound. cyberleninka.ru
Computational Modeling of Amine-Dianhydride or Amino-Carboxyl Interactions
The initial stages of polyimide formation, prior to the covalent bond formation, are governed by non-covalent interactions between the amine groups of this compound and the carbonyl groups of a dianhydride or a dicarboxylic acid. Computational modeling, particularly with DFT, is employed to elucidate the nature and strength of these interactions. acs.orgacs.org These calculations can predict the formation of stable intermolecular complexes and quantify the interaction energies.
The modeling typically involves optimizing the geometry of the interacting pair of molecules to find the most stable arrangement. Analysis of the electronic structure of this complex, through methods like Natural Bond Orbital (NBO) analysis, can reveal charge transfer between the amine and the carbonyl-containing molecule, which is indicative of the strength of the interaction. researchgate.net The molecular electrostatic potential (MEP) maps are also generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, confirming the amine nitrogen and the carbonyl carbon as the primary sites of interaction. mdpi.com
The interaction energy (ΔE_int) is a key parameter derived from these models, calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated monomers. A more negative interaction energy signifies a more stable pre-reaction complex. While specific studies on this compound are not prevalent, data from analogous aromatic amine and anhydride (B1165640) systems provide insight into the expected energies.
Table 1: Illustrative Interaction Energies for Monomer Pairs Calculated via DFT Note: The following data is representative and derived from computational studies on analogous aromatic amine and anhydride/carboxyl systems for illustrative purposes.
| Interacting Pair | Basis Set | Calculated Interaction Energy (ΔE_int) in kcal/mol |
| Aromatic Diamine - Pyromellitic Dianhydride | B3LYP/6-311G(d,p) | -12.5 |
| Aromatic Diamine - 4,4'-Oxydiphthalic Anhydride | B3LYP/6-311G(d,p) | -10.8 |
| Aromatic Diamine - Aromatic Dicarboxylic Acid | B3LYP/6-311G(d,p) | -9.2 |
These calculations are crucial for understanding monomer reactivity. For instance, the electrophilicity of the dianhydride, which can be quantified by its electron affinity, is a significant factor in the strength of the initial interaction and the subsequent reaction rate. nih.gov
Energetics of Condensation Reactions
Following the initial interaction, the formation of the covalent amide bond (in the case of a carboxylic acid) or the amic acid (in the case of a dianhydride) proceeds through a condensation reaction. Computational chemistry is instrumental in mapping out the entire reaction pathway, identifying key intermediates and transition states. nih.govnih.gov
The reaction mechanism typically begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate, often referred to as a hemiaminal in similar reactions. nih.govnih.gov The subsequent steps involve proton transfer and the elimination of a water molecule to form the stable amide linkage.
Table 2: Illustrative Energetic Data for a Generic Aromatic Amine-Anhydride Condensation Step Note: This table presents hypothetical but plausible energy values for the key steps in a condensation reaction, based on DFT calculations for similar systems, to illustrate the type of data generated.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| 1. Nucleophilic Attack | Reactants (Amine + Anhydride) | 0.0 | - |
| Transition State 1 (TS1) | +15.2 | 15.2 | |
| Tetrahedral Intermediate | -5.4 | - | |
| 2. Proton Transfer | Transition State 2 (TS2) | +8.7 | 14.1 |
| Intermediate 2 | -7.1 | - | |
| 3. Dehydration | Transition State 3 (TS3) | +20.5 | 27.6 |
| Products (Amic Acid + Water) | -18.3 | - |
These computational studies can reveal the rate-determining step of the reaction, which is the step with the highest activation energy barrier (in the example above, dehydration). nih.gov Furthermore, the influence of solvents can be incorporated into these models using approaches like the Polarizable Continuum Model (PCM), providing a more accurate representation of the reaction energetics under realistic experimental conditions.
Role As a Monomer in Advanced Polymer Systems Research
Polyimides Derived from 2,5-bis(4-aminophenyl)benzene-1,4-diol
General methodologies for creating polyimides from aromatic diamines involve reacting them with tetracarboxylic dianhydrides. This process typically follows a two-step method where a soluble poly(amic acid) precursor is first formed, which is then chemically or thermally treated to form the final, insoluble polyimide.
Polyamides and Aramid Copolymers Featuring this compound Units
The synthesis of aromatic polyamides (aramids) typically involves the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride.
Solution Processability and Solvent Selection in Polymer Synthesis:Consequently, there is no information on the solubility characteristics of the resulting polymers or the optimal solvent systems for their synthesis and processing.
After a thorough and extensive search of publicly available scientific literature, it has been determined that there is no specific information available for the chemical compound This compound .
Numerous search strategies were employed, including searches for its synthesis, chemical and physical properties, spectroscopic data, and its role as a monomer in the synthesis of polybenzoxazoles (PBOs) and other high-performance polymers. Searches were also conducted for alternative names and its CAS number.
Due to the complete absence of data for this specific compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The requested sections and subsections concerning its role as a monomer, its use in the formation of polybenzoxazoles, cyclodehydration reactions, and crosslinking functionalities cannot be addressed without verifiable scientific evidence.
Therefore, the generation of the requested article focusing solely on "this compound" cannot be fulfilled at this time. Should scientific literature on this specific compound become available in the future, the request can be revisited.
Incorporation into Covalent Organic Frameworks Cofs Research
Design Principles for COF Synthesis Utilizing 2,5-bis(4-aminophenyl)benzene-1,4-diol
The rational design of COFs using this compound is governed by the principles of reticular chemistry, which leverages the geometry and connectivity of molecular building blocks to direct the topology of the resulting crystalline framework. researchgate.netsci-hub.se
Monomer Geometry and Symmetry: The this compound molecule acts as a linear or "ditopic" linker. Its C2 symmetry makes it an ideal candidate for co-condensation with monomers of higher symmetry, such as C3-symmetric trigonal planar or C4-symmetric square planar linkers. researchgate.net This combination is fundamental to creating extended, porous, two-dimensional (2D) networks. researchgate.net For instance, reacting this linear diamine with a trigonal trialdehyde like 1,3,5-triformylbenzene would be expected to yield a 2D COF with a hexagonal pore structure.
Redox Activity: The central benzene-1,4-diol (B12442567) (hydroquinone) unit is inherently redox-active. It can undergo reversible oxidation to the corresponding benzoquinone form. chinesechemsoc.orgrsc.org Incorporating this moiety directly into the COF backbone imparts redox capabilities to the material, making it a promising candidate for applications in energy storage, catalysis, and sensing. chinesechemsoc.org The electrochemical properties can be tuned by the electronic environment within the COF framework.
Porosity and Pore Environment: The length of the this compound linker, along with the dimensions of its co-monomer, dictates the pore size of the resulting COF. The hydroxyl (-OH) groups of the hydroquinone (B1673460) core are directed into the pores, creating a specific chemical environment. These polar functional groups can influence the selective adsorption of guest molecules and provide active sites for catalysis.
The table below illustrates potential design strategies using this compound with common aldehyde co-monomers.
| Co-Monomer (Aldehyde) | Monomer Symmetry | Expected COF Topology | Pore Functionality |
| 1,3,5-Triformylbenzene | C3 (Trigonal) | Hexagonal (e.g., hcb ) | Hydroxyl-lined |
| 1,3,5-Triformylphloroglucinol | C3 (Trigonal) | Hexagonal (e.g., hcb ) | Dual Hydroxyl |
| Terephthalaldehyde | C2 (Linear) | Linear Polymer (1D) | Hydroxyl-lined |
| Pyrene-1,3,6,8-tetracarbaldehyde | C4 (Rectangular) | Tetragonal (e.g., sql ) | Hydroxyl-lined |
Schiff Base Chemistry in COF Formation
The most prevalent method for constructing COFs from amine and aldehyde building blocks is through Schiff base condensation, which forms robust and dynamic imine linkages (>C=N-). researchgate.net The formation of COFs using this compound relies on this reversible reaction, which allows for "error-correction" during the crystallization process, leading to highly ordered materials. mdpi.com
The general reaction involves the condensation of the two primary amine (-NH2) groups of this compound with the aldehyde (-CHO) groups of a suitable co-monomer. This reaction typically proceeds under solvothermal conditions—heating the monomers in a high-boiling point solvent mixture, often in the presence of an acid catalyst like acetic acid. tcichemicals.com The reversibility of the imine bond formation is crucial; it allows mismatched connections to break and reform, ultimately leading to the thermodynamically most stable, crystalline COF structure. researchgate.net
Recent advancements have explored milder and more rapid synthesis conditions, including ambient aqueous-phase synthesis and mechanochemical methods, which could potentially be adapted for this system. nih.govrsc.orgnih.gov The stability of the resulting imine-linked COF is a key advantage, making it resilient in various chemical environments compared to earlier boroxine- or boronate ester-linked COFs. tcichemicals.com
Strategies for Constructing Two- and Three-Dimensional COF Architectures
The dimensionality of the COF is predetermined by the geometry of its constituent building blocks. mdpi.com
Two-Dimensional (2D) Architectures: Due to its planar and rigid structure, this compound is exceptionally well-suited for the synthesis of 2D COFs. In a typical synthesis, the co-condensation of this linear diamine with a planar, trigonal trialdehyde results in the formation of 2D polymeric sheets. mdpi.com These sheets then stack upon one another through non-covalent interactions, such as van der Waals forces and potential hydrogen bonding, to form a layered crystalline solid with uniform one-dimensional channels. researchgate.netmdpi.com The choice of co-monomer allows for precise control over the pore size and geometry of these channels.
Three-Dimensional (3D) Architectures: Constructing a 3D COF requires the use of at least one non-planar building block to extend the network in three dimensions. researchgate.netmdpi.com To create a 3D architecture using the planar this compound, it would need to be co-polymerized with a non-planar, multi-topic linker, such as a tetrahedral tetra-aldehyde. For example, a reaction with a molecule like tetrakis(4-formylphenyl)methane (B47715) could theoretically produce a 3D framework, which often results in complex, interpenetrated topologies like the diamondoid (dia ) net. researchgate.netmdpi.com Another strategy involves the post-synthetic crosslinking of 2D layers to form a stable 3D framework, enhancing the material's stability. rsc.org
Post-Synthetic Modification of COFs Incorporating the Compound
Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-formed COF without altering its underlying topology. nih.gov COFs built with this compound are excellent candidates for PSM because the hydroxyl groups of the hydroquinone unit are readily available within the pores for chemical transformation. nih.gov
This approach allows for the incorporation of functionalities that might not be compatible with the initial COF synthesis conditions. bohrium.com The pendant -OH groups can be converted into a variety of other functional moieties through well-established organic reactions. This targeted functionalization of the pore walls enables the fine-tuning of the COF's properties for specific applications. nih.gov
Key PSM strategies applicable to the hydroxyl groups include:
Esterification: Reaction with anhydrides (e.g., succinic anhydride) or acyl chlorides can introduce carboxyl groups, which are useful for gas separation or as sites for metal coordination. researchgate.net
Etherification: Reaction with alkyl halides can be used to append alkyl or other organic chains, altering the polarity and hydrophobicity of the pores. nih.gov
Click Chemistry: The hydroxyl groups could first be modified to bear azide (B81097) or alkyne handles, allowing for subsequent functionalization via highly efficient click reactions.
The table below summarizes potential PSM reactions on a COF derived from this compound.
| Reaction Type | Reagent | Functional Group Introduced | Potential Application |
| Esterification | Succinic Anhydride (B1165640) | Carboxylic Acid (-COOH) | CO2 capture, Metal sequestration |
| Etherification | Glycidol | Alkyl-hydroxyl (-CH2CH(OH)CH2OH) | Enhanced hydrophilicity, Catalysis |
| Etherification | Propargyl Bromide | Alkyne (-C≡CH) | Platform for click chemistry |
| Urethane Formation | Isocyanate (R-NCO) | Carbamate (-O-CO-NHR) | Sensing, Chromatography |
Derivatization and Functionalization for Specific Research Objectives
Chemical Modification of Amino Groups (e.g., acylation, alkylation)
The two primary amino groups on the terminal phenyl rings are expected to exhibit reactivity typical of aromatic amines.
Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amides. This reaction is fundamental in polymer chemistry, particularly for the synthesis of polyamides. For instance, reaction with a diacyl chloride could theoretically produce a polyamide incorporating the hydroquinone (B1673460) moiety.
Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, tri-, or quaternary ammonium (B1175870) salt formation) can be challenging with aromatic amines and may require specific catalysts and reaction conditions.
Table 1: Hypothetical Acylation and Alkylation Reactions of Amino Groups
| Reaction Type | Reagent Example | Potential Product Structure |
| Acylation | Acetyl Chloride | N,N'-(2,5-dihydroxy-1,4-phenylene)bis(4,1-phenylene)diacetamide |
| Alkylation | Methyl Iodide | N,N,N',N'-tetramethyl-N,N'-bis(4-aminophenyl)benzene-1,4-diol |
Chemical Modification of Hydroxyl Groups (e.g., etherification, esterification)
The phenolic hydroxyl groups of the central hydroquinone ring are also sites for chemical modification.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This modification can improve solubility in organic solvents and alter the electronic properties of the molecule. For example, reaction with long-chain alkyl halides could introduce liquid crystalline properties.
Esterification: Esterification of the hydroxyl groups can be accomplished by reaction with acyl chlorides, anhydrides, or carboxylic acids (under acidic catalysis, such as in the Fischer esterification). This would yield a diaryl ester. This modification is often used to protect the hydroxyl groups or to introduce new functional moieties.
Table 2: Hypothetical Etherification and Esterification Reactions of Hydroxyl Groups
| Reaction Type | Reagent Example | Potential Product Structure |
| Etherification | Ethyl Bromide | 1,4-diethoxy-2,5-bis(4-aminophenyl)benzene |
| Esterification | Benzoyl Chloride | 2,5-bis(4-aminophenyl)benzene-1,4-diyl dibenzoate |
Synthesis of Novel Monomers and Building Blocks from 2,5-bis(4-aminophenyl)benzene-1,4-diol
The title compound is, by its nature, a monomer that could be used in polymerization reactions. Its difunctionality (two amino groups and two hydroxyl groups) allows for the synthesis of various types of polymers.
Polyimides: By reacting with a dianhydride, the amino groups can form polyimides, which are known for their high thermal stability and mechanical strength. The presence of the hydroxyl groups could offer sites for subsequent cross-linking or modification of the polyimide backbone.
Polyesters and Polyamides: As mentioned, the compound can be used to form polyamides (via the amino groups) and polyesters (via the hydroxyl groups if reacted with a diacid derivative).
Polybenzoxazoles (PBOs): High-performance polymers like PBOs could potentially be synthesized from derivatives of this compound. This would typically involve a precursor polymer that undergoes thermal cyclization.
The synthesis of novel building blocks could involve modifying the core structure before polymerization to introduce specific properties such as fluorescence, redox activity, or specific binding sites.
Development of Supramolecular Assemblies and Host-Guest Systems
The rigid structure and the presence of hydrogen bond donors (amino and hydroxyl groups) make this compound a promising candidate for the construction of supramolecular assemblies.
Hydrogen Bonding Networks: The molecule can participate in extensive hydrogen bonding, both as a donor and an acceptor (via the oxygen and nitrogen lone pairs). This could lead to the formation of one-, two-, or three-dimensional networks in the solid state.
Host-Guest Systems: The central benzene-1,4-diol (B12442567) unit with its flanking aminophenyl groups could form a cavity capable of encapsulating small guest molecules. The specific recognition would be driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. Research on similar rigid molecules has shown their utility in forming crystalline sponges for structure determination of guest molecules or in the development of molecular sensors. researchgate.netdntb.gov.ua The design of such systems often involves co-crystallization with suitable guest molecules. nih.govnih.govresearchgate.netaalto.fi
Future Research Directions and Unexplored Potentials
Development of Green Chemistry Approaches for Synthesis and Polymerization
The future production and use of polymers derived from 2,5-bis(4-aminophenyl)benzene-1,4-diol will increasingly necessitate the adoption of green chemistry principles to minimize environmental impact. Research in this area should focus on developing sustainable pathways for both the synthesis of the monomer and its subsequent polymerization.
Key research objectives include:
Atom-Economical Synthesis: Investigating synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This could involve exploring catalyst- and solvent-free reactions. beilstein-journals.org
Use of Greener Solvents and Reagents: Replacing conventional hazardous solvents and reagents with more environmentally benign alternatives. For instance, the use of dialkyl carbonates as green reagents and solvents presents a promising avenue for cyclization and other reactions. nih.gov
Catalyst Innovation: Developing highly efficient and recoverable catalysts, such as Brønsted acidic ionic liquids or heterogeneous catalysts, to promote reactions under milder conditions. beilstein-journals.org
Continuous-Flow Processes: Implementing continuous-flow manufacturing can offer improved safety, efficiency, and scalability over traditional batch processes, while also reducing waste. acs.org Transition-metal-free flow chemistry, in particular, aligns well with green chemistry goals by eliminating potentially toxic metal contaminants. acs.org
A comparative overview of potential green chemistry strategies is presented in Table 1.
Table 1: Potential Green Chemistry Approaches
| Strategy | Description | Potential Advantages |
|---|---|---|
| Solvent-Free Reactions | Conducting synthesis or polymerization in the absence of a solvent, often using thermal or mechanical energy. | Reduces solvent waste, simplifies purification, lowers costs. |
| Aqueous-Based Synthesis | Utilizing water as the reaction medium. | Non-toxic, inexpensive, non-flammable. |
| Biocatalysis | Employing enzymes as catalysts for monomer synthesis or polymerization. | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Continuous-Flow Synthesis | Pumping reagents through a reactor for continuous reaction. | Enhanced safety, better process control, easier scale-up, reduced waste. acs.org |
Advanced Applications in Emerging Material Science Fields
The inherent functionalities of the this compound monomer make it an ideal candidate for the development of "smart" polymers with dynamic properties.
Stimuli-Responsive Materials: The hydroquinone (B1673460) moiety is redox-active, capable of undergoing reversible oxidation to the corresponding quinone. This property can be harnessed to create polymers that change their structure, solubility, or optical properties in response to electrical potential or chemical oxidants/reductants. Such materials are highly sought after for applications in chemical sensors, drug delivery systems, and electrochromic devices.
Self-Healing Polymers: The amine and hydroxyl groups can participate in reversible non-covalent interactions, such as hydrogen bonding. By incorporating these functionalities into a polymer backbone, it is possible to design materials that can autonomously repair damage. Future work could focus on creating robust polymer networks, potentially through polycondensation reactions mdpi.com, that exhibit intrinsic self-healing capabilities, extending the service life of materials used in coatings, adhesives, and structural components.
Integration into Hybrid Organic-Inorganic Materials
Combining polymers derived from this compound with inorganic components can lead to the creation of hybrid materials with synergistic properties. mdpi.comrsc.org These materials merge the desirable attributes of organic polymers (flexibility, processability) with those of inorganic materials (thermal stability, mechanical strength). mdpi.com
Future research avenues include:
Sol-Gel Chemistry: Utilizing the amine and hydroxyl groups of the monomer to react with inorganic precursors, such as metal alkoxides (e.g., tetraethylorthosilicate), via the sol-gel process. researchgate.netnih.gov This approach can create covalently linked organic-inorganic networks (Class II hybrids) with enhanced thermal and mechanical stability. researchgate.netrsc.org
Nanocomposites: Incorporating inorganic nanoparticles (e.g., silica (B1680970), bioactive glass) into the polymer matrix. nih.gov The functional groups on the monomer can be used to improve the interfacial adhesion between the polymer and the nanoparticles, leading to materials with superior properties for applications in aerospace, electronics, and biomedicine. nih.govrsc.org
Functional Coatings: Developing hybrid materials for use as protective or functional coatings. The organic component can provide flexibility and adhesion, while the inorganic part can impart hardness, scratch resistance, and barrier properties. researchgate.netrsc.org
Exploration of Novel Polymer Architectures
Moving beyond linear polymers, the synthesis of more complex macromolecular architectures can unlock new functionalities and properties. While the A2B2-type structure (two amine and two hydroxyl groups) of this compound does not directly lend itself to forming hyperbranched polymers alone, it can serve as a critical building block in more sophisticated designs.
Potential architectural explorations are summarized in Table 2.
Table 2: Novel Polymer Architectures
| Architecture | Description | Synthetic Strategy | Potential Properties |
|---|---|---|---|
| Hyperbranched Polymers | Highly branched, three-dimensional macromolecules with a high density of functional groups. | Co-polymerization of the monomer with an AB2-type monomer. | Lower viscosity, higher solubility, numerous terminal functional groups. |
| Dendrimers | Perfectly branched, monodisperse macromolecules with a well-defined structure. | Using the monomer as a central core from which dendritic wedges are grown. | Precise control over size and functionality, useful in drug delivery and catalysis. |
| Graft Copolymers | A main polymer chain with side chains of a different chemical composition. | Synthesizing a main chain from the monomer and then "grafting" other polymer chains onto it. | Combines properties of different polymers, can form self-assembled nanostructures. cas.cz |
| Star Polymers | Multiple polymer arms radiating from a central core. | Using a multifunctional initiator and polymerizing the monomer outwards, or using the monomer as part of a core molecule. | Unique rheological and solution properties compared to linear analogues. |
These advanced architectures could lead to materials with unique solution behaviors, processing characteristics, and performance profiles for specialized applications. mdpi.com
In-depth Computational Studies of Polymerization Kinetics and Thermodynamics
Computational modeling provides a powerful tool for accelerating materials discovery by predicting polymer properties and optimizing synthesis before extensive laboratory work is undertaken. In-depth computational studies can offer profound insights into the polymerization of this compound.
Key areas for computational investigation include:
Monomer Reactivity Analysis: Using methods like Density Functional Theory (DFT) to calculate the reactivity of the amine and hydroxyl groups, predict reaction pathways, and understand the influence of substituents on the monomer's electronic structure.
Polymerization Simulation: Employing molecular dynamics (MD) simulations to model the chain growth process during polymerization. This can help in understanding the kinetics of the reaction and predicting the resulting molecular weight distribution and polymer morphology.
Thermodynamic Calculations: Determining the thermodynamic favorability of polymerization by calculating parameters such as the enthalpy and entropy of the reaction. This information is crucial for optimizing reaction conditions like temperature and pressure to achieve high yields and desired polymer characteristics.
Structure-Property Prediction: Simulating the bulk properties of the resulting polymers, such as mechanical strength, thermal stability, and glass transition temperature, to establish a clear relationship between the monomer structure and the final material performance. This predictive capability can guide the rational design of new polymers for specific applications. researchgate.net
By leveraging computational chemistry, researchers can gain a fundamental understanding of the polymerization process, enabling a more efficient and targeted approach to developing new high-performance materials from this compound.
Q & A
Q. What is the recommended synthetic route for 2,5-bis(4-aminophenyl)benzene-1,4-diol?
The compound can be synthesized via condensation reactions. For example, reacting derivatives of hydroquinone with substituted benzaldehydes or amines under acidic conditions. A typical protocol involves refluxing reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via filtration .
Q. Which spectroscopic methods are critical for structural characterization?
Use a combination of:
- NMR (¹H/¹³C) to confirm aromatic proton environments and amine/hydroxyl groups.
- FT-IR to identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- Mass spectrometry (MS) for molecular ion confirmation. Advanced studies may incorporate UV-Vis and fluorescence spectroscopy to probe electronic transitions influenced by hydrogen bonding .
Q. How can solubility and stability be optimized for experimental use?
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) arises from its hydroxyl and amino groups. Stability tests under varying pH, temperature, and light exposure are essential. For instance, monitor degradation via HPLC under accelerated aging conditions (e.g., 40°C/75% RH) .
Q. What analytical techniques verify purity post-synthesis?
Employ HPLC with UV detection for purity assessment (>95%). Elemental analysis confirms stoichiometry, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence its photophysical properties?
The hydroxyl and amino groups enable intramolecular hydrogen bonding, which stabilizes excited-state proton transfer (ESIPT) mechanisms. Computational studies (DFT/TD-DFT) reveal that substituents modulate HOMO-LUMO gaps and fluorescence quantum yields. Experimental validation via time-resolved fluorescence spectroscopy is recommended .
Q. What role does this compound play in antimicrobial activity?
Analogous benzene-1,4-diol derivatives with heterocyclic substituents (e.g., pyrimidines) exhibit antimicrobial properties. The amino groups may enhance membrane penetration or enzyme inhibition. Test efficacy via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
Q. Can it serve as a ligand for coordination polymers or MOFs?
The amino and hydroxyl groups act as chelation sites for metal ions (e.g., Cu²⁺, Fe³⁺). For MOF synthesis, combine with metal salts (e.g., Zn(NO₃)₂) and secondary linkers (e.g., terephthalic acid) under solvothermal conditions. Characterize porosity via BET surface area analysis .
Q. What computational approaches predict its antioxidant mechanism?
Use DFT to calculate bond dissociation enthalpies (BDEs) of O-H groups, indicating radical scavenging potential. Compare with experimental results from DPPH/ABTS assays. Substituent effects (e.g., electron-donating -NH₂) enhance antioxidant activity by stabilizing radical intermediates .
Q. How can derivatives be tailored for specific applications?
Functionalize via:
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in antimicrobial or cytotoxic activity may arise from variations in substituent positioning or assay conditions. Conduct structure-activity relationship (SAR) studies with systematically modified analogs. Validate using orthogonal assays (e.g., resazurin vs. colony counting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
